3-methyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine
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Overview
Description
3-methyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a pyrrolidine moiety and a pyridine carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a halogenated pyridazine.
Attachment of the Pyridine Carbonyl Group: The final step involves the coupling of the pyridazine-pyrrolidine intermediate with a pyridine carbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases to deprotonate the nucleophile.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles attached to the pyridazine ring.
Scientific Research Applications
3-methyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine involves its interaction with specific molecular targets. The pyridazine ring can engage in hydrogen bonding and π-π stacking interactions with proteins or nucleic acids, influencing biological pathways. The pyrrolidine moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-methyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridine: Similar structure but with a pyridine ring instead of a pyridazine ring.
3-methyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine: Similar structure but with a pyrazine ring instead of a pyridazine ring.
Uniqueness
3-methyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine is unique due to the presence of the pyridazine ring, which imparts distinct electronic properties and reactivity compared to its pyridine and pyrazine analogs. This uniqueness can be leveraged in designing compounds with specific biological activities or material properties.
Properties
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-11-5-6-14(18-17-11)21-12-7-9-19(10-12)15(20)13-4-2-3-8-16-13/h2-6,8,12H,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGXLXDGDUWKHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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